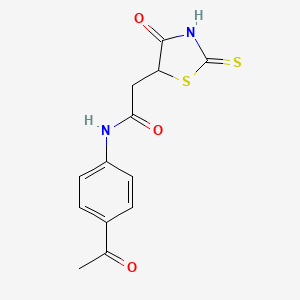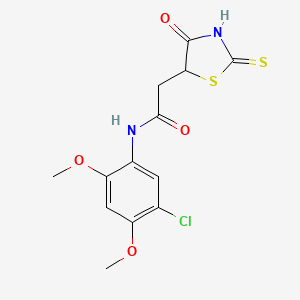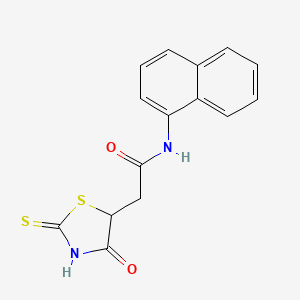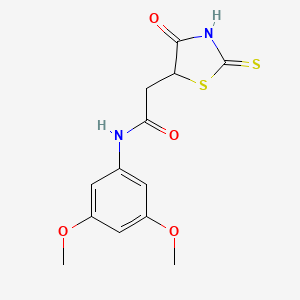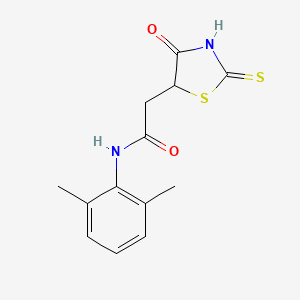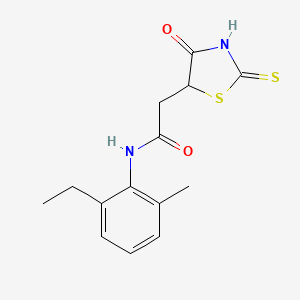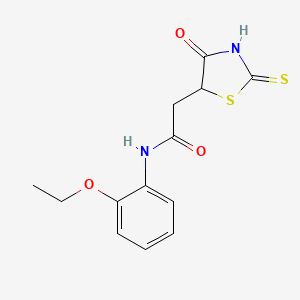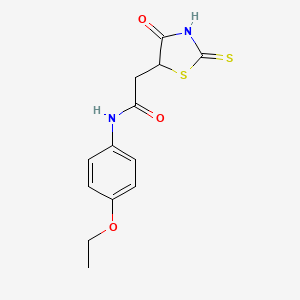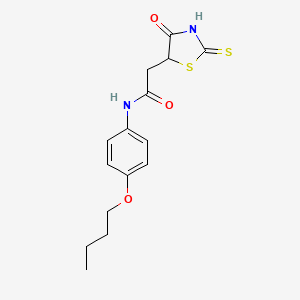![molecular formula C13H12N2O4S2 B3083911 Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate CAS No. 1142206-77-6](/img/structure/B3083911.png)
Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
Vue d'ensemble
Description
Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C13H12N2O4S2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
Methyl 2-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The mercapto group in the compound can form covalent bonds with the active sites of these enzymes, leading to enzyme inhibition. Additionally, the thiazole ring structure allows the compound to interact with other biomolecules, such as nucleic acids and other proteins, through non-covalent interactions like hydrogen bonding and van der Waals forces .
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell signaling pathways . By inhibiting or activating these molecules, the compound can alter the phosphorylation status of downstream targets, leading to changes in gene expression and cellular responses. Furthermore, the compound’s interaction with metabolic enzymes can affect cellular metabolism, leading to alterations in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . The mercapto group in the compound can form covalent bonds with cysteine residues in the active sites of enzymes, resulting in irreversible inhibition. Additionally, the thiazole ring structure allows the compound to interact with other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in the conformation and activity of the target biomolecules, ultimately affecting cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . The degradation products of the compound can also have biological activity, which may contribute to its long-term effects on cellular function. In in vitro and in vivo studies, the compound has been observed to have sustained effects on cellular processes, such as gene expression and metabolism, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function, such as enhancing cell signaling and metabolism . At high doses, the compound can have toxic or adverse effects, such as inducing oxidative stress and cell death . The threshold effects observed in these studies suggest that there is an optimal dosage range for the compound’s beneficial effects, beyond which the compound can become harmful. These findings highlight the importance of careful dosage optimization in the use of the compound for research and therapeutic purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes, such as cytochrome P450s, which play a key role in the detoxification and elimination of xenobiotics . The mercapto group in the compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are more water-soluble and can be excreted from the body . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cells, the compound can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and accumulation . The compound’s distribution within tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to penetrate biological membranes and reach target sites .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For instance, the compound’s interaction with nuclear receptors can lead to its accumulation in the nucleus, where it can affect gene expression . Similarly, the compound’s interaction with mitochondrial proteins can lead to its localization in the mitochondria, where it can influence cellular metabolism and energy production .
Propriétés
IUPAC Name |
methyl 2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-19-12(18)7-4-2-3-5-8(7)14-10(16)6-9-11(17)15-13(20)21-9/h2-5,9H,6H2,1H3,(H,14,16)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMRCOQIJSIOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3083829.png)
-amino]acetic acid](/img/structure/B3083830.png)
